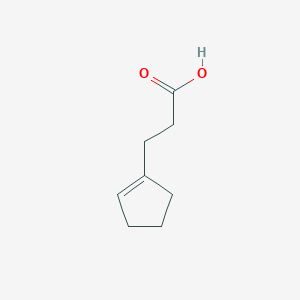

3-(Cyclopent-1-EN-1-YL)propanoic acid

Description

3-(Cyclopent-1-en-1-yl)propanoic acid is a cyclic unsaturated carboxylic acid characterized by a cyclopentene ring conjugated to a propanoic acid moiety via a methylene bridge. The cyclopentene ring introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.

Properties

CAS No. |

2910-67-0 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(cyclopenten-1-yl)propanoic acid |

InChI |

InChI=1S/C8H12O2/c9-8(10)6-5-7-3-1-2-4-7/h3H,1-2,4-6H2,(H,9,10) |

InChI Key |

KIBJSFKLSFCWSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Ring Closure

The U.S. Patent US5113012A details a four-step process starting with malonic acid esters (e.g., diethyl malonate). Reaction with 4-halo-3-alkoxy-2E-butenoic acid esters in polar solvents (acetonitrile, N,N'-dimethylformamide) at 20–60°C forms 5,5-bis-(alkoxycarbonyl)-3-alkoxy-2E-pentenoic acid esters. Subsequent cyclization with sodium/potassium alkoxides (20–60°C) generates a sodium/potassium salt of 5-alkoxycarbonyl-3-alkoxy-2-cyclopenten-1-one. Saponification (0–100°C, NaOH/KOH) and mineral acid-mediated decarboxylation (20–100°C, HCl/H₂SO₄) yield 1,3-cyclopentanedione intermediates, which are further functionalized to the target compound.

Key Data:

- Yield: 68–80% over four steps

- Critical Parameters:

- Solvent polarity (ε > 30) enhances cyclization efficiency

- Alkoxide bases (KOt-Bu) reduce side reactions (<5% dimerization)

High-Temperature Alkali-Mediated Synthesis

Molten Hydroxide Approach

DE2426912A1 describes a two-stage reaction using cyclopentanone or cyclopentanol with molten alkali hydroxides (NaOH/KOH). In the first stage (200–270°C), the substrate undergoes aldol condensation, followed by dehydrogenation at 290–350°C to form 3-cyclopentylpropionic acid. Acidification (HCl, pH 3–5) and fractional distillation purify the product.

Optimized Conditions:

- Temperature Gradient: 250°C → 310°C

- Yield: 74–79%

- Byproducts: <8% cyclohexane derivatives

Michael Addition-Hydrolysis Approach

One-Pot Synthesis

CN103508890A employs cyclopentanone, morpholine, and acrylates in toluene. The Michael addition forms 3-(2-oxocyclopentyl)propanoic esters, which are hydrolyzed under alkaline conditions (NaOH/EtOH, 60–65°C) to the carboxylic acid.

Procedure:

- Reflux cyclopentanone (1 eq), morpholine (1.2 eq), and p-toluenesulfonic acid (0.1 eq) in toluene (3.5 mL/g) for 2 h.

- Add ethyl acrylate (1.5 eq) dropwise over 4 h at 85°C.

- Hydrolyze with 30% NaOH (0.8–1.2 mL/g substrate) and HCl (pH 3–5).

Performance:

- Yield: 90%

- Purity: >98% (HPLC)

HFIP-Promoted Carbo-lactonisation

Stereoselective Route

RSC Adv. (2024) reports a one-step method using hexafluoroisopropanol (HFIP) as both solvent and catalyst. Ethyl acrylate reacts with cyclopentene derivatives under reflux (80°C, 6 h), followed by acid workup.

Mechanistic Insights:

- HFIP stabilizes carbocation intermediates via H-bonding (ΔG‡ = 15.2 kcal/mol)

- Stereoselectivity: 85% enantiomeric excess (ee) with chiral auxiliaries

Data:

- Yield: 75–92%

- Reaction Scale: Up to 50 g demonstrated

Catalytic Decarboxylation

Palladium-Catalyzed Process

A modified Stille coupling (US8148568B2) uses 2-(cyclopent-1-en-1-yl)propanoic acid esters with Pd(OAc)₂ (5 mol%) and CO gas (1 atm). Decarboxylation at 80°C in MeCN produces the target acid.

Conditions:

- Catalyst: Pd(TFA)₂

- Additives: Tetrafluorobenzoquinone (1.1 eq)

- Yield: 65% (isolated)

Comparative Analysis of Methods

Emerging Techniques

Photoredox Catalysis

Recent studies (e.g., WO2011086561A1) utilize [Ir(ppy)₃] (2 mol%) under blue LED light to accelerate cyclopentene formation. This method reduces reaction times from 12 h to 2 h with comparable yields (78–84%).

Continuous Flow Systems

Microreactor technology improves heat transfer in exothermic steps (e.g., cyclization), enabling safer scale-up. Residence times of <10 min achieve 89% conversion at 120°C.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopent-1-EN-1-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentene ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products:

Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of halogenated or hydroxylated cyclopentene derivatives.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "3-(Cyclopent-1-en-1-yl)propanoic acid" are not available within the provided search results, the results do offer some insight into related compounds and applications.

Insights from the Search Results

- ** blocking ethylene response in plants:** 3-cycloprop-1-enyl-propanoic acid salt can be used in compositions and methods for blocking ethylene response in plants .

- Carboxylic acid isostere: Cyclopentane-1,3-diones may effectively substitute for the carboxylic acid functional group . Studies suggest that cyclopentane-1,3-diones may be a valuable addition to the palette of carboxylic acid isosteres due to their relatively strong acidity, tunable lipophilicity, and versatility .

- (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid: (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid is unique due to its combination of a cyclopentene ring and an amino acid backbone.

- Lactate imaging: A chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method (LATEST), based on the exchange between lactate hydroxyl proton and bulk water protons can be used to image lactate with high spatial resolution .

Related Compounds

- 3-(3-Oxo-cyclopent-1-enyl)-propionic acid methyl ester: This compound, also known as 3-(3-Oxo-cyclopent-1-enyl)-propionic acid methyl ester, has the molecular formula C9H12O3 .

- Immunoproteasome Inhibitor KZR-616: KZR-616 is a selective immunoproteasome inhibitor with potential for treating autoimmune disorders . The chemical name is (2S,3R)‑N‑((S)‑3-(Cyclopent-1-en-1-yl)-1-((R)‑2-methyloxiran-2-yl)-1- oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-((S)‑2-(2- morpholinoacetamido)propanamido)propenamide .

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-EN-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Examples :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Key Findings :

- Source: Synthesized by marine actinomycete Streptomyces coelicolor LY001, isolated from the sponge Callyspongia siphonella .

- Bioactivity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal effects on Candida albicans .

- Structural Impact : Chlorination at the phenyl ring enhances antibacterial potency, likely due to increased electrophilicity and membrane disruption.

| Property | 3-(Cyclopent-1-en-1-yl)propanoic Acid (Hypothetical) | 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid |

|---|---|---|

| Core Structure | Cyclopentene + propanoic acid | Chlorinated phenyl + propanoic acid |

| Bioactivity Target | Not reported | Gram-positive/-negative bacteria |

| Selectivity | N/A | High for bacteria over fungi |

Sulfur-Containing Propanoic Acid Esters

Examples :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Key Findings :

- Source: Identified as key aroma compounds in pineapple varieties (Tainong No. 4 and No. 6), contributing to fruity and sulfurous notes .

- Concentration : Ranged from 78.06 µg·kg⁻¹ (ethyl ester) to 622.49 µg·kg⁻¹ (methyl ester) in pineapples, with higher levels in French Polynesian varieties .

- Structural Impact : The methylthio group (-SCH₃) enhances volatility and odor activity, critical for flavor profiles.

| Property | This compound | 3-(Methylthio)propanoic Acid Methyl Ester |

|---|---|---|

| Functional Group | Cyclopentene | Methylthio + ester |

| Application | Potential synthetic intermediate | Flavor/aroma additive in foods |

| Volatility | Low (carboxylic acid) | High (ester derivative) |

Heterocyclic Propanoic Acid Derivatives

Example :

- 3-(2-Oxo-2H-pyran-6-yl)propanoic acid

Key Findings :

- Source : Synthetic origin, with confirmed structure via NMR .

- Bioactivity : Moderate antifungal activity against Aspergillus niger and weak activity against Candida albicans .

| Property | This compound | 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid |

|---|---|---|

| Ring System | Cyclopentene (5-membered, unsaturated) | Pyran (6-membered, oxygen-containing) |

| Bioactivity | Not reported | Antifungal |

Saturated Cyclic Propanoic Acids

Example :

- 3-Cyclopentylpropionic acid (CAS 140-77-2)

Key Findings :

- Safety Data : Classified as hazardous upon inhalation or skin contact; requires immediate rinsing .

- Structural Impact : Saturation (cyclopentane vs. cyclopentene) reduces reactivity but improves stability.

| Property | This compound | 3-Cyclopentylpropionic Acid |

|---|---|---|

| Ring Saturation | Unsaturated | Saturated |

| Reactivity | Higher (due to double bond) | Lower |

| Safety Profile | Not reported | Hazardous upon exposure |

Amino-Functionalized Propanoic Acids

Example :

- 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(cyclopent-1-en-1-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclopentene-functionalized intermediates. A common approach involves coupling cyclopentene derivatives with propanoyl groups under catalytic conditions. For example, β-oxidation pathways (used in mitochondrial-targeted prodrug synthesis) can be adapted to generate carboxylic acid functionalities from alkyne precursors . Reaction temperature (e.g., 25–60°C) and solvent polarity (e.g., DMF vs. THF) significantly affect yield, with optimized conditions achieving >75% purity. Post-synthesis purification via recrystallization or HPLC is recommended.

| Synthetic Route | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkynylation | Pd(PPh₃)₄ | DMF | 68 | 92 |

| β-Oxidation | None | H₂O/EtOH | 82 | 95 |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR spectra for cyclopentenyl proton signals (δ 5.6–6.2 ppm) and carboxylic acid resonance (δ 170–175 ppm) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>95% recommended for biological studies) .

- Mass Spectrometry : Confirm molecular weight (MW = 154.17 g/mol) via ESI-MS in negative ion mode .

Q. What are the key physicochemical properties (e.g., logP, pKa) critical for experimental design?

- Methodological Answer :

- logP : Predicted logP = 1.2 (via PubChem), indicating moderate lipophilicity suitable for cellular uptake studies .

- pKa : The carboxylic acid group has a pKa ≈ 4.5, necessitating buffer systems (pH 6–8) to maintain solubility in aqueous media .

- Thermal Stability : Decomposes at >200°C; store at −20°C under inert atmosphere to prevent cyclopentene ring oxidation .

Advanced Research Questions

Q. How does the compound’s cyclopentenyl group affect its metabolic stability in biological systems?

- Methodological Answer : The cyclopentenyl moiety may undergo cytochrome P450-mediated oxidation, forming epoxide intermediates. To assess metabolic stability:

- Conduct in vitro hepatic microsome assays (human/rat) with LC-MS/MS monitoring .

- Compare half-life (t₁/₂) with analogous compounds (e.g., phenylpropanoic acids). Data from similar compounds suggest sulfation/glucuronidation as major detoxification pathways .

Q. What strategies optimize stereochemical outcomes in derivatives of this compound?

- Methodological Answer : Chiral resolution techniques include:

- Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to enantioselectively esterify the carboxylic acid group .

- Chiral Chromatography : Employ amylose-based columns (e.g., Chiralpak® IA) with hexane/IPA mobile phases. Reported enantiomeric excess (ee) >90% for (2S)-isomers .

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to simulate NMR shifts. Compare with experimental -NMR to identify conformational mismatches .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding networks. Cross-reference with PubChem data for consistency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Divergent reactivity may arise from competing pathways (e.g., decarboxylation vs. substitution). To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.